
1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, methoxy, dinitro, and nitrophenoxy groups
Méthodes De Préparation
The synthesis of 1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene typically involves multi-step reactions. One common method includes the nitration of chlorobenzene derivatives using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring. Industrial production methods may involve similar nitration processes, often optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing nitro groups enhances the reactivity of the chloro group towards nucleophilic substitution.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups direct the incoming electrophile to specific positions on the benzene ring.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and various reducing agents for the reduction of nitro groups. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro groups, in particular, play a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where the nitro groups stabilize the intermediate formed during the reaction . Additionally, the compound’s ability to participate in electrophilic aromatic substitution reactions is influenced by the electron-withdrawing nature of the nitro groups .
Comparaison Avec Des Composés Similaires
1-Chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene can be compared with other similar compounds, such as:
2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene: This compound also contains chloro and dinitro groups but has a trifluoromethyl group instead of a methoxy group.
1-Methoxy-2,4-dinitrobenzene: Similar to the target compound but lacks the chloro and nitrophenoxy groups.
1-Chloro-2-methoxybenzene: Contains chloro and methoxy groups but lacks the nitro and nitrophenoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
62530-09-0 |
|---|---|
Formule moléculaire |
C13H8ClN3O8 |
Poids moléculaire |
369.67 g/mol |
Nom IUPAC |
1-chloro-2-methoxy-3,5-dinitro-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8ClN3O8/c1-24-12-9(14)6-10(16(20)21)13(11(12)17(22)23)25-8-4-2-7(3-5-8)15(18)19/h2-6H,1H3 |
Clé InChI |
HCORVPRVZATSCO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14516757.png)
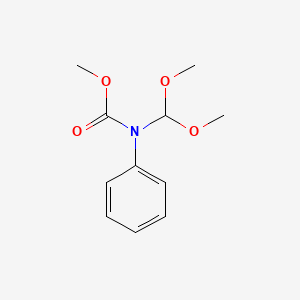
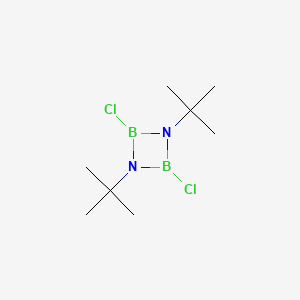


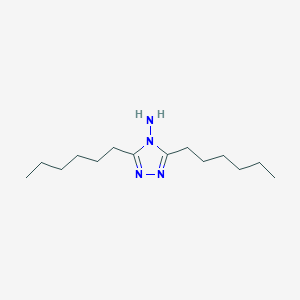
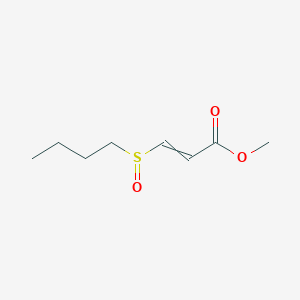
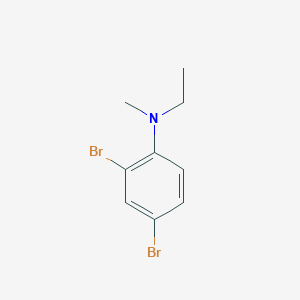
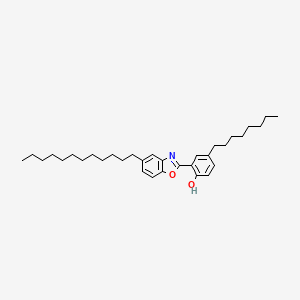
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
